molecular formula C17H17FN2O2 B7162276 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide

Cat. No.: B7162276
M. Wt: 300.33 g/mol
InChI Key: RMDFGUFJKGCBFQ-UHFFFAOYSA-N
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Description

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrano[4,3-b]pyridine core fused with a fluorophenyl group, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11(12-3-2-4-14(18)7-12)17(21)20-15-8-13-10-22-6-5-16(13)19-9-15/h2-4,7-9,11H,5-6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDFGUFJKGCBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)C(=O)NC2=CC3=C(CCOC3)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[4,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-b]pyridine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the pyrano[4,3-b]pyridine derivative and a propanoyl chloride or similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(4-fluorophenyl)propanamide
  • N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(2-fluorophenyl)propanamide
  • N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-chlorophenyl)propanamide

Uniqueness

The uniqueness of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-(3-fluorophenyl)propanamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

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